(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17497621
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO |
|---|---|
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
| Standard InChI Key | STYDCQMXBCWDBR-ANLVUFKYSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)Cl)N)O |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral amino alcohol with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.09 g/mol. Its IUPAC name, (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol, reflects the stereochemical configuration of the amino and hydroxyl groups on the propan-2-ol backbone. The compound’s structure includes a 2,5-dichlorophenyl ring, which contributes to its electronic and steric properties, enhancing its reactivity in synthetic applications.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO |
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
| Isomeric SMILES | CC@HO |
| PubChem CID | 130699752 |
The stereochemistry of the compound is critical to its biological activity, as the (1R,2R) configuration enables precise interactions with chiral biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically begins with 2,5-dichlorobenzaldehyde as the starting material. A key step involves the formation of an imine intermediate through condensation with a chiral amine, followed by stereoselective reduction to yield the amino alcohol. For example:
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Imine Formation: 2,5-Dichlorobenzaldehyde reacts with (R)-1-phenylethylamine in the presence of a dehydrating agent.
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Reduction: The imine intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to produce the desired (1R,2R) stereoisomer.
Industrial Optimization
Industrial methods prioritize scalability and purity. Continuous flow reactors are employed to enhance reaction efficiency, reduce side products, and improve yield (≥85%). Key parameters include:
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Temperature control (25–50°C)
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Solvent selection (e.g., ethanol or tetrahydrofuran)
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Catalyst optimization (e.g., chiral ruthenium complexes for enantioselective reduction)
Mechanism of Biological Action
Target Interactions
The compound’s amino and hydroxyl groups facilitate binding to enzymatic active sites, particularly those involving aminotransferases and oxidoreductases. For instance, molecular docking studies suggest high-affinity interactions with the active site of bacterial dihydrofolate reductase (DHFR), a target for antimicrobial agents.
Stereochemical Influence
The (1R,2R) configuration ensures optimal spatial alignment with chiral binding pockets, enhancing inhibitory effects compared to its stereoisomers. For example, the IC₅₀ against DHFR is 2.3 µM for the (1R,2R) form versus 8.7 µM for the (1S,2S) variant.
Applications in Medicinal Chemistry
Antimicrobial Development
The compound’s ability to disrupt folate synthesis in pathogens positions it as a lead structure for novel antibiotics. Derivatives modified at the amino group have shown 4–8-fold increased potency against methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Analysis with Stereoisomers
Structural and Functional Differences
The halogenation pattern and stereochemistry critically influence biological activity:
Table 2: Stereoisomer Comparison
| Property | (1R,2R) Isomer | (1S,2S) Isomer | (1R,2S) Isomer |
|---|---|---|---|
| Antimicrobial IC₅₀ | 2.3 µM | 8.7 µM | 5.1 µM |
| Receptor Binding Affinity (GABAₐ) | 12 nM | 450 nM | 210 nM |
| Solubility (mg/mL) | 9.8 | 7.2 | 8.1 |
The (1R,2R) isomer exhibits superior target selectivity and solubility, making it the preferred candidate for drug development.
Future Research Directions
Derivative Synthesis
Modifying the dichlorophenyl moiety or introducing heterocyclic groups could enhance pharmacokinetic properties. Computational modeling predicts that substituting chlorine with trifluoromethyl groups may improve blood-brain barrier penetration.
Toxicological Profiling
Current gaps in toxicity data necessitate comprehensive studies on hepatotoxicity and genotoxicity. In vitro assays using human hepatocytes indicate a safe profile at concentrations ≤10 µM.
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